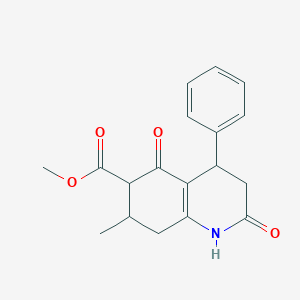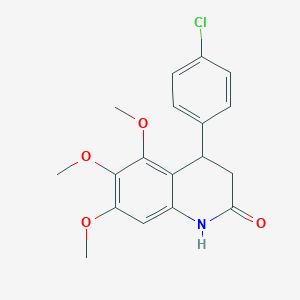![molecular formula C18H17NO5 B4437569 8-(2,5-dimethoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4437569.png)
8-(2,5-dimethoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one
Overview
Description
8-(2,5-dimethoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one, also known as DODQ, is a synthetic compound that has been widely used in scientific research. DODQ is a heterocyclic compound that contains a quinoline ring and a dioxolane ring, which makes it a unique structure.
Scientific Research Applications
8-(2,5-dimethoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one has been used in a variety of scientific research applications, including drug discovery, chemical biology, and medicinal chemistry. 8-(2,5-dimethoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one has been shown to have potent antiproliferative activity against cancer cells, making it a promising candidate for the development of new anticancer drugs. Additionally, 8-(2,5-dimethoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one has been used as a tool for studying protein-protein interactions, as it can selectively modify specific amino acid residues in proteins.
Mechanism of Action
The mechanism of action of 8-(2,5-dimethoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one is not fully understood, but it is believed to involve the formation of covalent adducts with proteins. 8-(2,5-dimethoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one contains a reactive quinoline ring that can react with nucleophilic amino acid residues in proteins, such as cysteine and lysine. This covalent modification can lead to changes in protein function and activity, which may contribute to the observed antiproliferative effects of 8-(2,5-dimethoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one.
Biochemical and Physiological Effects:
8-(2,5-dimethoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one has been shown to have potent antiproliferative activity against a variety of cancer cell lines, including breast cancer, lung cancer, and leukemia. Additionally, 8-(2,5-dimethoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one has been shown to induce apoptosis, or programmed cell death, in cancer cells. 8-(2,5-dimethoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one has also been shown to inhibit the activity of certain enzymes, such as topoisomerase II and protein kinase C, which are involved in cell proliferation and survival.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 8-(2,5-dimethoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one in lab experiments is its potent antiproliferative activity, which makes it a promising candidate for the development of new anticancer drugs. Additionally, 8-(2,5-dimethoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one can selectively modify specific amino acid residues in proteins, which makes it a useful tool for studying protein-protein interactions. However, one of the main limitations of using 8-(2,5-dimethoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one in lab experiments is its potential toxicity, as it can react with nucleophilic amino acid residues in proteins and potentially disrupt normal cellular function.
Future Directions
There are several potential future directions for research on 8-(2,5-dimethoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one. One area of interest is the development of new anticancer drugs based on the structure of 8-(2,5-dimethoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one. Additionally, further research is needed to fully understand the mechanism of action of 8-(2,5-dimethoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one and its effects on protein function and activity. Finally, there is potential for the development of new methods for selectively modifying specific amino acid residues in proteins using 8-(2,5-dimethoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one.
properties
IUPAC Name |
8-(2,5-dimethoxyphenyl)-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]quinolin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO5/c1-21-10-3-4-15(22-2)13(5-10)11-7-18(20)19-14-8-17-16(6-12(11)14)23-9-24-17/h3-6,8,11H,7,9H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMMCEYMWMCFGEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2CC(=O)NC3=CC4=C(C=C23)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[(4-chlorophenyl)acetyl]amino}-N-propylbenzamide](/img/structure/B4437493.png)
![4-(allylthio)-2-(3-methoxyphenyl)-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine](/img/structure/B4437494.png)
![2-{[cyclohexyl(2-thienyl)methyl]amino}-N-pyrazin-2-ylacetamide](/img/structure/B4437503.png)
![N-{2-[(4-chlorophenyl)thio]ethyl}-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4437509.png)
![N-cyclopropyl-2-methyl-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B4437520.png)
![N-(4-fluorophenyl)-2-methyl-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B4437524.png)
![2-chloro-N-(5-oxo-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B4437531.png)

![2-[(2-methyl[1]benzofuro[3,2-d]pyrimidin-4-yl)amino]phenol hydrochloride](/img/structure/B4437538.png)
![3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(4-methylphenyl)benzamide](/img/structure/B4437551.png)
![N-(3,4-difluorophenyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4437554.png)
![N-(2-furylmethyl)-2-methyl[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B4437557.png)
![2-[(7,7-dimethyl-2-phenyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-yl)thio]ethanol](/img/structure/B4437572.png)
